Product packaging for 9-Bromonon-1-yne(Cat. No.:CAS No. 1427729-58-5)

9-Bromonon-1-yne

Cat. No.: B13451330
CAS No.: 1427729-58-5
M. Wt: 203.12 g/mol
InChI Key: WRNGSESDZJXHDW-UHFFFAOYSA-N
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Description

9-Bromonon-1-yne is a valuable bifunctional organic reagent that features both a terminal alkyne and a bromine atom on a linear nine-carbon chain. This structure makes it a versatile building block in organic synthesis and materials science research. The terminal alkyne group allows it to participate in metal-catalyzed coupling reactions, such as the Sonogashira and Huisgen cycloaddition "click" reactions, enabling the construction of more complex molecular architectures. Simultaneously, the bromine atom can undergo further functionalization via nucleophilic substitution or cross-coupling reactions like Suzuki or Negishi couplings. Researchers utilize this compound in the synthesis of molecular wires, rigid-rod polymers, and macrocyclic compounds, as the alkyne moiety provides linearity and conformational restraint. It also serves as a key precursor in pharmaceutical research for creating structurally diverse compound libraries and in bioconjugation for labeling biomolecules. This product is intended for research and development purposes only and is not intended for human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as it is a halogenated substance and may be flammable.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15Br B13451330 9-Bromonon-1-yne CAS No. 1427729-58-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1427729-58-5

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

9-bromonon-1-yne

InChI

InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h1H,3-9H2

InChI Key

WRNGSESDZJXHDW-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCBr

Origin of Product

United States

Synthetic Methodologies for Bromoalkynes

Direct Bromination Approaches

Direct bromination of terminal alkynes represents a straightforward method for the synthesis of 1-bromoalkynes. This approach involves the reaction of an alkyne with a bromine source, often in the presence of a catalyst or specific reaction conditions to control the outcome.

Bromination of Alkynes

The direct bromination of terminal alkynes can be achieved using various brominating agents. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a silver catalyst, which facilitates the electrophilic bromination of the terminal alkyne. acs.org This method is often favored for its mild reaction conditions and high efficiency. acs.org Another approach utilizes molecular bromine (Br₂) as the bromine source. To achieve the desired 1-bromoalkyne product and avoid the formation of dibrominated species, the reaction conditions must be carefully controlled. For instance, the reaction of terminal alkynes with tetrabutylammonium (B224687) bromide (TBAB) and (diacetoxyiodo)benzene (B116549) (PIDA) provides a specific system for monobromination to yield 1-bromoalkynes. frontiersin.orgnih.gov

Considerations for Regioselectivity and Yield Optimization

A primary challenge in the direct bromination of terminal alkynes is achieving high regioselectivity, ensuring that the bromine atom adds to the terminal carbon of the alkyne. The choice of brominating agent and reaction conditions plays a crucial role in directing the regiochemical outcome. For example, using a combination of NBS and a silver catalyst promotes the formation of the desired 1-bromoalkyne. acs.org Similarly, the TBAB/PIDA system is highly selective for the synthesis of 1-bromoalkynes. frontiersin.orgnih.gov

Yield optimization is another critical aspect. The formation of byproducts, such as dibromoalkenes or internal bromoalkynes, can lower the yield of the desired product. Careful control of stoichiometry, temperature, and reaction time is essential. For instance, in the bromination of some terminal alkynes, the use of an excess of the alkyne can help to minimize the formation of dibrominated products.

Alkylation of Terminal Alkynes with Brominated Precursors

An alternative to direct bromination is the alkylation of a terminal alkyne with a suitable brominated electrophile. This strategy is particularly useful when the desired bromoalkyne has a complex carbon skeleton that is more easily assembled through a carbon-carbon bond-forming reaction.

Sonogashira Coupling-Based Strategies

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orggold-chemistry.orgnumberanalytics.com While typically used to form enynes or aryl alkynes, modifications of this reaction can be employed to synthesize bromoalkynes. For instance, a terminal alkyne can be coupled with a dihaloalkene, followed by a base-promoted elimination to generate a bromoalkyne. orgsyn.org This method provides a versatile route to various substituted bromoalkynes. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnumberanalytics.com

Catalyst SystemReactantsProduct TypeReference
Palladium/CopperTerminal Alkyne, Vinyl HalideConjugated Enyne researchgate.net
Palladium/CopperTerminal Alkyne, Aryl HalideAryl Alkyne gold-chemistry.org
Palladium/CopperTerminal Alkyne, DihaloalkeneBromoalkyne (after elimination) orgsyn.org

Metal-mediated Coupling Reactions in Liquid Ammonia (B1221849)

Metal-mediated coupling reactions in liquid ammonia offer another route to bromoalkynes. For example, the reaction of an acetylide, generated from a terminal alkyne and a strong base like lithium amide, with a dibromoalkane can yield a bromoalkyne. This method has been utilized in the synthesis of long-chain bromoalkynes. A study reported the selective mono-coupling of 1,5-dibromopentane (B145557) with an alkyne in the presence of lithium amide in liquid ammonia to produce a bromoalkyne. researchgate.net This approach can be tuned to achieve selective mono-alkylation, although the formation of di-alkylation byproducts is a potential issue that needs to be controlled. researchgate.net

MetalBaseReactantsProductReference
LithiumLithium AmideTerminal Alkyne, DibromoalkaneBromoalkyne researchgate.net

Advanced Synthetic Routes to Functionally Substituted Bromoalkynes

Modern organic synthesis often requires bromoalkynes bearing additional functional groups. Several advanced synthetic strategies have been developed to meet this demand, allowing for the incorporation of diverse functionalities into the bromoalkyne structure.

One approach involves the use of multi-component reactions. For instance, a palladium-catalyzed three-component reaction of 2-iodo/bromophenyl isothiocyanates, aqueous ammonia, and terminal alkynes can lead to the formation of functionalized products, where the bromoalkyne moiety is incorporated into a more complex heterocyclic system. rsc.org

Another strategy is the functionalization of a pre-existing bromoalkyne. For example, the palladium-catalyzed reaction of bromoalkynes with phenols can generate (Z)-2-bromovinyl phenyl ethers, which can then undergo intramolecular cyclization to form substituted benzo[b]furans. organic-chemistry.org This demonstrates how a simple bromoalkyne can be a precursor to more elaborate functionalized molecules. Furthermore, bromoalkynes can participate in coupling reactions with various nucleophiles, allowing for the introduction of a wide range of substituents. acs.orgcapes.gov.br

Reaction TypeReactantsProductReference
Three-component reaction2-halophenyl isothiocyanate, ammonia, terminal alkyneFunctionalized heterocycle rsc.org
Addition/CyclizationPhenol, BromoalkyneSubstituted Benzo[b]furan organic-chemistry.org
Intramolecular CouplingBromoalkyne, α,β-unsaturated esterFunctionalized carbocycle/heterocycle acs.org

Reactivity Profiles and Mechanistic Investigations of Bromoalkynes

Carbon-Carbon Bond Forming Reactions

The presence of both an sp-hybridized C-H bond and a C(sp³)-Br bond makes 9-Bromonon-1-yne a versatile substrate for various carbon-carbon bond-forming reactions, often mediated by transition metal catalysts.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. scirp.org this compound can participate in these reactions through either its terminal alkyne or its alkyl bromide moiety.

Palladium catalysis is a powerful tool for C-C bond formation, with several named reactions being applicable to substrates like this compound. nih.govbeilstein-journals.org

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst. scirp.orglibretexts.org In the context of this compound, the terminal alkyne can couple with various aryl or vinyl halides. The general catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. libretexts.orgresearchgate.net Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org While widely used for forming C(sp²)-C(sp) bonds, specific studies detailing the use of this compound in Sonogashira couplings were not prominent in the surveyed literature. scirp.orglibretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. mdpi.combeilstein-journals.org The reaction typically proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Given that this compound contains an alkyl bromide, its direct participation in a classic Heck reaction is less typical than that of aryl or vinyl bromides. However, variations of the Heck reaction can be applied to diverse substrates. beilstein-journals.orgorganic-chemistry.org Intramolecular versions of the Heck reaction are particularly efficient for constructing cyclic structures. libretexts.orgthieme-connect.com

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile cross-coupling reaction between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. reddit.comresearchgate.net The reaction is notable for its mild conditions and tolerance of a wide range of functional groups. princeton.edu this compound could potentially react via its alkyl bromide portion with various organoboron reagents. A key challenge in coupling alkyl halides is the potential for β-hydride elimination. scispace.com However, the use of specific ligands and bases can promote the desired cross-coupling. scispace.comorganic-chemistry.org For instance, the coupling of 9-alkyl-9-borabicyclo[3.3.1]nonane (9-alkyl-9-BBN) derivatives with iodoalkanes proceeds in good yields using Pd(PPh₃)₄ and K₃PO₄. scispace.com This highlights a pathway where an organoborane derived from an alkene could couple with an alkyl halide.

Gold and indium catalysts offer alternative reactivity pathways for haloalkynes, often proceeding through different mechanisms than palladium.

Gold-Catalyzed Reactions: Homogeneous gold catalysis has become a powerful method for C-C and C-heteroatom bond formation, particularly through the activation of alkynes. beilstein-journals.org Gold catalysts can facilitate various transformations, including polycyclization reactions and couplings of haloalkynes. uniovi.eschemistryviews.org For instance, gold(I) catalysts can promote the cycloisomerization of enynes or the coupling of 1-bromo-1,5-enyne derivatives to form complex polycyclic structures. uniovi.escsic.es These reactions may proceed through the formation of vinylidene intermediates or via direct nucleophilic attack on a gold-activated π-alkyne system. csic.es Gold-catalyzed C-O cross-coupling has also been reported, overcoming selectivity issues sometimes seen with other metals. chemrxiv.org

Indium-Catalyzed Reactions: Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) has been shown to catalyze the hydrothiolation of bromoalkynes. rsc.org Research has demonstrated that 1-bromonon-1-yne (an isomer of this compound, also known as non-1-yn-9-yl bromide) reacts with various heterocyclic thiols in the presence of 5 mol% indium triflate. rsc.org These reactions proceed with high selectivity to generate (Z)-β-bromo vinyl sulfides, which are valuable synthetic intermediates. rsc.org

Table 1: Indium-Catalyzed Hydrothiolation of 1-Bromonon-1-yne with Heterocyclic Thiols rsc.org

EntryHeterocyclic ThiolProductYield (%)
12-Mercaptobenzthiazole(Z)-2-((2-bromonon-1-en-1-yl)thio)benzo[d]thiazole85
26-Ethoxy-2-mercaptobenzthiazole(Z)-2-((2-bromonon-1-en-1-yl)thio)-6-ethoxybenzo[d]thiazole88
32-Mercaptobenzoxazole(Z)-2-((2-bromonon-1-en-1-yl)thio)benzo[d]oxazole82
41-Methylimidazole-2-thiol(Z)-2-((2-bromonon-1-en-1-yl)thio)-1-methyl-1H-imidazole80
Reaction conditions involved 1-bromonon-1-yne and the respective thiol in the presence of 5 mol% indium triflate.

Nickel catalysis provides a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. princeton.edu It is particularly effective for forming C(sp³)–C(sp³) bonds and can engage substrates that are often challenging for palladium catalysts. nih.gov

The combination of nickel catalysis with photoredox catalysis has enabled the cross-coupling of a wide range of functionalized alkyl fragments. nih.gov This dual catalytic system often involves the generation of an alkyl radical, which is then captured by a low-valent nickel complex. nih.govchemrxiv.org The resulting organonickel intermediate can then undergo reductive elimination to form the new C-C bond. This approach addresses the significant challenge of selectively coupling two different C(sp³)-hybridized fragments. nih.gov Nickel complexes can also mediate the cleavage of C-C bonds in organonitriles, proceeding through η²-coordinated nitrile intermediates to form aryl cyanide complexes. rsc.org

The bifunctional nature of this compound, with reactive sites at opposite ends of its nine-carbon chain, makes it an ideal candidate for intramolecular cyclization reactions to form macrocycles or other cyclic structures.

Base-mediated reactions can be used to induce intramolecular cyclization. For a substrate like this compound, a strong base could deprotonate the terminal alkyne, creating a nucleophilic acetylide. This acetylide could then, in principle, undergo an intramolecular S_N2 reaction with the alkyl bromide at the other end of the chain to form a nine-membered carbocycle. The efficiency of such macrocyclizations is often dependent on high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization. Studies have explored base-mediated alkylation, including intramolecular cyclizative reactions, as a strategy for synthesizing cyclic compounds. tdx.cat

Cyclization and Annulation Reactions

Cycloisomerization Reactions

Cycloisomerization reactions of bromoalkynes, particularly those containing an enyne moiety, are powerful methods for the synthesis of carbo- and heterocyclic compounds. Gold catalysts, in particular, have been shown to be highly effective in promoting these transformations. recercat.catdigitellinc.com While specific studies on the cycloisomerization of this compound are not extensively documented, the principles can be extrapolated from related systems. For instance, gold(I)-catalyzed cycloisomerization of 1,6-enynes is a well-established process that can lead to the formation of five- or six-membered rings. recercat.cat In the context of bromoalkynes, the bromine atom can influence the reaction pathway and even participate in the transformation.

Recent studies have demonstrated that the cycloisomerization of 1-bromoalkynes can be achieved using gold(I) catalysts, leading to a variety of molecular structures with high functional group tolerance. digitellinc.com The reaction of a 1-bromo-1,5-enyne derivative with phenols, catalyzed by [Au(NTf2)(PtBu3)], results in the formation of (2-bromocyclopent-2-en-1-yl)phenols. This process is initiated by a gold-catalyzed enyne-cycloisomerization. uniovi.escsic.es Furthermore, palladium catalysts have been employed in the cycloisomerization of ynamides derived from bromoalkynes to construct fused-ring bicyclic products. rsc.org

A proposed mechanism for the gold-catalyzed cycloisomerization of enynes involves the coordination of the gold(I) catalyst to the alkyne, which triggers a nucleophilic attack from the alkene. The resulting carbocationic intermediate can then undergo various transformations, including cyclization and rearrangement, to afford the final product. The presence of the bromine atom in this compound could potentially lead to unique reactivity, such as subsequent elimination or substitution reactions.

Carbon-Heteroatom Bond Forming Reactions

Hydrofunctionalization Reactions of Bromoalkynes

Hydrofunctionalization reactions, involving the addition of an E-H bond (where E is a heteroatom or carbon) across the carbon-carbon triple bond, represent an atom-economical approach to the synthesis of functionalized alkenes. uniovi.escsic.es

The hydrothiolation of alkynes is a direct method for the synthesis of vinyl sulfides. While specific data on the hydrothiolation of this compound is limited, studies on related bromoalkynes provide valuable insights. The metal-catalyzed hydrothiolation of bromoalkynes can proceed with high regio- and stereoselectivity. For instance, the indium-catalyzed hydrothiolation of 1-bromonon-1-yne has been reported, although this is a constitutional isomer of this compound.

Hydroalkylation of haloalkynes with 1,3-dicarbonyl compounds, promoted by silver nitrate, has been described for the synthesis of substituted furans. uniovi.escsic.es More broadly, the hydroalkylation of terminal alkynes with alkyl halides can be achieved using cooperative copper and nickel catalysis, proceeding with excellent anti-Markovnikov selectivity. researchgate.net This approach is compatible with a wide range of functional groups. researchgate.net Cobalt-catalyzed regiodivergent hydroalkylation of alkynes with alkyl halides has also been reported, where the selection of the ligand controls the regioselectivity to yield either (E)-1,2-disubstituted or 1,1-disubstituted alkenes. acs.org A nickel-catalyzed Markovnikov hydroalkylation of alkynes with alkyl halides provides a route to 1,1-disubstituted olefins. researchgate.net

Hydro-oxycarbonylation, the addition of carboxylic acids to alkynes, is an efficient route to enol esters. uniovi.esresearchgate.net Gold(I)-catalyzed intermolecular addition of carboxylic acids to iodoalkynes proceeds with high yield and selectivity. uniovi.escsic.es This methodology has been extended to bromoalkynes, as demonstrated in the palladium-catalyzed synthesis of isocoumarins from bromoalkynes and benzoic acid derivatives. csic.es

Hydrothiolation Reactions

Nucleophilic Substitution Reactions at the Bromine Center

The primary alkyl bromide in this compound is susceptible to nucleophilic substitution reactions (SN2). The terminal alkyne moiety can also be deprotonated to form a potent nucleophile, an acetylide ion. lumenlearning.commasterorganicchemistry.com

The acetylide anion, generated by treating the terminal alkyne with a strong base like sodium amide (NaNH₂) or sodium hydride (NaH), is a strong nucleophile. lumenlearning.commasterorganicchemistry.com This acetylide can then react with various electrophiles. For example, intramolecularly, if the chain length were appropriate, the acetylide could displace the bromide to form a cyclic alkyne. Intermolecularly, it can react with other alkyl halides to form more complex alkynes. jove.comlibretexts.org This alkylation reaction is highly effective for primary alkyl halides. lumenlearning.commasterorganicchemistry.comlibretexts.org

Conversely, the bromine atom in this compound can be displaced by a variety of nucleophiles. The acetylide ion of a separate alkyne molecule can act as a nucleophile, attacking the electrophilic carbon attached to the bromine in an SN2 fashion. jove.com This reaction is a powerful tool for carbon-carbon bond formation and extending carbon chains. lumenlearning.commasterorganicchemistry.com

Rearrangement Reactions and Migration Phenomena

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. byjus.comwikipedia.org While specific examples of rearrangement reactions involving this compound are not prevalent in the literature, the structural features of the molecule allow for the possibility of several types of rearrangements under appropriate conditions.

For instance, in the presence of a suitable catalyst, skeletal isomerizations could occur. wikipedia.org Pericyclic rearrangements, such as sigmatropic rearrangements, are also a possibility, particularly if the molecule is further functionalized to contain conjugated systems. byjus.com The Hofmann rearrangement, which converts a primary amide to an amine with one less carbon atom, and the Beckmann rearrangement, which converts an oxime to an amide, are examples of rearrangements that could be applied to derivatives of this compound. byjus.com

Recent advancements have also highlighted the role of electrochemistry in promoting rearrangement reactions, offering a sustainable approach to complex molecule synthesis. rsc.org

1,3-Alkynyl Migration Pathways

While specific studies on 1,3-alkynyl migration in this compound are not extensively documented, the general mechanism is a known process in related systems. This type of rearrangement is significant in the functionalization of ynamides. For instance, the bromoalkynylation of ynamides can proceed through a unique 1,3-alkynyl migration. chemrxiv.org This process is thought to occur via carbopalladation, which provides a pathway for atom-economical reactions. chemrxiv.org

Mechanistic investigations, including kinetic isotope effects and density functional theory (DFT) calculations, have been employed to understand this migration. chemrxiv.orgresearchgate.net These studies suggest that the reaction may proceed through a Pd(II/IV) catalytic cycle. chemrxiv.org An oxidative addition of the alkynyl bromide to a palladium(0) complex initiates the cycle, forming an electrophilic Pd(II) intermediate. This intermediate can then direct the regioselective transfer of the alkyne unit. chemrxiv.org

A key aspect of this pathway is the competition between a 1,3-alkynyl shift (carbopalladation) and a 1,3-halogen shift (halopalladation). researchgate.net Computational studies have helped to elucidate the energy barriers associated with these competing pathways, providing insight into the factors that control the reaction's outcome. researchgate.net

1,2-Aryl Rearrangements

In the presence of gold(I) or indium(III) catalysts, bromoalkynes can undergo cross-coupling reactions with allylsilanes to form 1,4-enynes. acs.orgcsic.es Mechanistic studies of these reactions have revealed the involvement of a concealed 1,2-aryl rearrangement, particularly in the case of bromo arylalkynes. acs.orgcsic.es

The proposed mechanism involves the formation of a gold(I) vinylidene or a vinylidenephenonium gold(I) cation intermediate. acs.orgcsic.esacs.org It is the latter intermediate that facilitates the 1,2-aryl rearrangement, leading to the final 1,4-enyne product. acs.orgcsic.es Similar reactivity has been observed with indium tribromide as the catalyst. acs.orgcsic.es The choice of metal catalyst and the substituents on the bromoalkyne can influence the reaction pathway and the efficiency of the rearrangement. researchgate.net

C-H Activation and Alkynylation

The use of bromoalkynes as coupling partners in transition metal-catalyzed C-H activation and alkynylation reactions is a well-established strategy for the formation of carbon-carbon bonds. This approach offers a direct and atom-economical method for introducing alkynyl functionalities into organic molecules. rsc.org

Various transition metals, including rhodium, palladium, and cobalt, have been shown to catalyze the C-H alkynylation of arenes and heteroarenes with bromoalkynes. rsc.orggoettingen-research-online.dechemrxiv.orgacs.org These reactions often proceed with the assistance of a directing group on the substrate to achieve high regioselectivity. rsc.orgnih.gov For example, cobalt(III)-catalyzed C-H alkynylation of indoles and pyrroles with bromoalkynes has been achieved under mild conditions, even at room temperature. chemrxiv.orgacs.org The reaction tolerates a wide range of functional groups and can be used for the synthesis of complex, substituted heterocycles. chemrxiv.orgacs.org

The general mechanism for these transformations involves the initial C-H bond activation by the metal catalyst to form a metallacyclic intermediate. chemrxiv.org Subsequent reaction with the bromoalkyne, followed by reductive elimination, affords the alkynylated product and regenerates the active catalyst. rsc.org

Table 1: Examples of Catalytic Systems for C-H Alkynylation with Bromoalkynes

Catalyst SystemSubstrate TypeDirecting GroupReference
PalladiumAcetanilideAmide rsc.org
Rhodium(III)Azomethine IminesPyridyl rsc.org
Cobalt(III)Indoles, PyrrolesPyridyl goettingen-research-online.dechemrxiv.orgacs.org
Ruthenium(II)2-PyridonesPyridone acs.org

Radical Pathways in Bromoalkyne Reactivity

Bromoalkynes can participate in radical reactions, often initiated by the homolytic cleavage of the carbon-bromine bond. These radical pathways open up unique avenues for the construction of cyclic and acyclic molecules. Transition metals and radical initiators are commonly used to facilitate these transformations. thieme-connect.dethieme-connect.de

One important application of radical reactivity is in intramolecular cyclization reactions. For example, bromoalkynes can undergo 5-exo-dig radical cyclization to form five-membered rings, such as in the synthesis of pyrrolo[1,2-a]indoles. beilstein-journals.org These reactions can be initiated by radical initiators like tributyltin hydride in combination with AIBN or by using samarium(II) iodide. thieme-connect.debeilstein-journals.org The choice of initiator and reaction conditions can influence the efficiency and diastereoselectivity of the cyclization. thieme-connect.de

Furthermore, bromoalkynes are utilized in multicomponent reactions that proceed through radical intermediates. For instance, the reaction of bromoalkynes with ynamides can be understood through radical pathways, leading to difunctionalized products. rsc.org The interplay between radical and polar steps, known as radical-polar crossover, is a key concept in understanding the mechanisms of these complex transformations. thieme-connect.de

Table 2: Initiators for Radical Cyclization of Bromoalkynes

Initiator SystemReaction TypeReference
Tributyltin hydride / AIBN5-exo-dig cyclization beilstein-journals.org
Samarium(II) iodideReductive ketyl-alkene cyclization thieme-connect.de
Titanocene dichloride / ZnCyclization to tetrahydrofurans researchgate.net
Indium(I) IodideIntramolecular cyclization researchgate.net

Stereochemical Control in Bromoalkyne Transformations

Achieving stereochemical control in reactions involving bromoalkynes is a critical aspect of their application in asymmetric synthesis. The development of stereoselective methods allows for the preparation of chiral molecules with high enantiomeric or diastereomeric purity. uni-muenchen.de

Copper-mediated cross-coupling reactions between stereodefined secondary alkylcopper reagents and bromoalkynes have been shown to proceed with high retention of configuration. uni-muenchen.de This method provides a powerful tool for the synthesis of chiral molecules containing an alkynyl group. The use of chiral ligands in nickel-catalyzed reactions has also enabled the asymmetric synthesis of enantioenriched products through the reductive hydroalkylation of enol esters with bromoalkynes. chinesechemsoc.org

The stereochemical outcome of these reactions is often determined by the syn-addition of a metal-hydride intermediate to a double bond or by the inherent chirality of the starting materials and reagents. uni-muenchen.dechinesechemsoc.org The ability to control the formation of new stereocenters is crucial for the synthesis of complex natural products and pharmaceuticals. uni-muenchen.de The use of chiral auxiliaries is another strategy to induce stereoselectivity in reactions involving bromoalkynes. uni-muenchen.de

Advanced Applications of Bromoalkynes in Complex Molecule Synthesis

Role as Versatile Synthetic Building Blocks

Haloalkynes, such as 9-bromonon-1-yne, are recognized as valuable and versatile building blocks in synthetic organic chemistry. csic.esuniovi.es Their utility stems from the presence of two distinct reactive sites: the terminal alkyne and the alkyl bromide. This dual-functionality enables them to participate in a wide array of chemical transformations, serving as precursors for pharmaceuticals, agrochemicals, and specialty chemicals. nbinno.com

The terminal alkyne group (C≡C-H) is a gateway to numerous reactions. It can undergo:

Coupling Reactions: Sonogashira, Cadiot–Chodkiewicz, and Glaser couplings to form carbon-carbon bonds, extending the carbon chain and creating conjugated systems. rsc.org

Click Chemistry: Copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC/SPAAC) to form stable triazole rings, a cornerstone of bio-conjugation and materials science. mdpi.com

Hydration: The addition of water across the triple bond, often catalyzed by metal complexes, to produce α-halomethyl ketones, which are themselves versatile intermediates. csic.esuniovi.es

Hydrofunctionalization: The addition of various E-H bonds (where E can be carbon, nitrogen, oxygen, etc.) across the triple bond to introduce new functional groups. uniovi.es

Simultaneously, the bromo- substituent at the other end of the carbon chain provides a handle for nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide range of functional groups, or for the formation of organometallic reagents. This orthogonal reactivity allows chemists to perform sequential modifications at either end of the molecule without the need for extensive protection-deprotection steps, making synthesis more efficient.

Reaction TypeFunctional GroupPotential Products
Sonogashira CouplingAlkyneConjugated enynes, diynes
Azide-Alkyne CycloadditionAlkyneTriazole-linked molecules
Nucleophilic SubstitutionAlkyl BromideEthers, amines, thioethers
Grignard FormationAlkyl BromideOrganometallic reagents
HydrationAlkyneα-halomethyl ketones

Synthesis of Conjugated Systems (e.g., Allenamides, Dienes, Diynes)

The alkyne functionality of this compound is a key precursor for the synthesis of various conjugated systems, which are important motifs in materials science and biologically active molecules.

Diynes and Polyynes: Bromoalkynes are classic reactants in Cadiot-Chodkiewicz and Sonogashira coupling reactions for the synthesis of unsymmetrical and symmetrical diynes. rsc.org For instance, coupling a bromoalkyne like 1-bromopent-1-yne (B3034234) with a terminal alkyne is a demonstrated strategy for producing conjugated diyne structures. rsc.org This methodology is directly applicable to this compound to create extended polyyne chains.

Dienes: Metal-catalyzed cycloisomerization reactions of enynes, which can be formed using this compound as a building block, can lead to the formation of diene systems. pku.edu.cn The specific outcome, such as the formation of a type-I or type-II diene, can be controlled by the choice of catalyst and the substrate's structure. pku.edu.cn

Allenamides: While direct synthesis of allenamides from this compound is less commonly cited, the precursor for such structures often involves propargyl amides. The this compound structure can be readily converted into a propargylic system at the alkyne terminus, which can then be used in reactions to form allenes. pitt.edu

Precursors in Natural Product Synthesis and Analogues

The structural motifs accessible from this compound are found in numerous natural products. Its ability to introduce a long, functionalizable carbon chain makes it a valuable precursor in total synthesis.

Bromoalkynes and related compounds are employed as key intermediates in the synthesis of complex, biologically active molecules. For example, the synthesis of the natural product Lachnophyllum methyl ester and its analogues has been achieved using a Sonogashira coupling strategy involving a bromoalkyne. rsc.org Similarly, building blocks like 1-bromopent-2-yne are utilized in synthetic strategies toward fragrant natural products like methyl jasmonate. ucl.ac.uk The synthesis of resolvins, which are specialized pro-resolving mediators derived from omega-3 fatty acids, involves intricate multi-step pathways where functionalized alkyne-containing fragments are crucial. mdpi.com The versatility of this compound makes it an ideal candidate for constructing the carbon backbone of such lipid mediators and their analogues.

Natural Product/AnalogueKey Synthetic StrategyRole of Bromoalkyne
Lachnophyllum Methyl EstersSonogashira/Cadiot-Chodkiewicz CouplingFormation of conjugated diyne core. rsc.org
Methyl JasmonatesConjugate AdditionPrecursor to key enone intermediate. ucl.ac.uk
ResolvinsMulti-step Coupling ReactionsBuilding block for carbon skeleton. mdpi.com

Integration into Heterocyclic Compound Synthesis

The reactivity of the alkyne group in this compound is instrumental in constructing a variety of heterocyclic compounds through metal-catalyzed cyclization and cycloaddition reactions. sioc-journal.cn

Haloalkynes are known precursors to substituted furans. For example, the silver-catalyzed intermolecular coupling of haloalkynes with methyl or ethyl 2-pyridyl acetate (B1210297) can generate haloalkene intermediates that undergo base-promoted cyclization to yield 2,3,4-trisubstituted furans. csic.esuniovi.es Gold-catalyzed cycloisomerization reactions of appropriately substituted iodoalkynes can lead to the formation of indene (B144670) derivatives. csic.esuniovi.es

Furthermore, the "click" reaction between the terminal alkyne of this compound and an organic azide (B81097) is a powerful method for synthesizing 1,2,3-triazole rings. mdpi.com This reaction is known for its high efficiency and mild conditions. The resulting triazole can be a stable linker in larger molecules or a core heterocyclic motif. Photochemical cyclizations also represent a powerful tool for accessing numerous heterocycle types under mild conditions, a strategy applicable to precursors derived from this compound. chim.it

Functionalization of Polymeric and Surface Materials

The orthogonal reactive ends of this compound make it an excellent agent for the functionalization and modification of materials, including polymers and surfaces. diva-portal.org

Surface Modification: The terminal alkyne can be attached to surfaces modified with azide groups via the CuAAC click reaction. diva-portal.org Conversely, the bromide can be used to anchor the molecule to a surface, leaving the alkyne group exposed for further functionalization. An attempted synthesis of 8-bromooct-1-yne, a close analogue, was aimed at immobilizing molecular electrocatalysts on carbon electrode surfaces. diva-portal.org This highlights the potential of such molecules in materials science for creating tailored surface characteristics.

Polymer Functionalization: The terminal alkyne is a prime candidate for post-polymerization modification using the thiol-yne click reaction. rsc.org This reaction can attach thiol-containing molecules or polymer chains onto a backbone featuring pendant alkyne groups derived from this compound, creating well-defined graft polymers. rsc.org The bromide end can also be used as an initiation site for certain types of polymerization or can be converted to other functional groups (like an azide) to participate in different click chemistry reactions for multi-functionalization. mdpi.comnih.gov For instance, bromo-substituted polymers can undergo post-functionalization via Ullmann coupling reactions. mdpi.com

Computational and Theoretical Perspectives on Bromoalkyne Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving bromoalkynes. researchgate.net These computational studies provide a detailed picture of reaction pathways, transition states, and intermediates, clarifying the underlying factors that govern reaction outcomes.

One area of significant investigation is the mechanism of metal-catalyzed reactions. For instance, in the nickel-catalyzed cyclization and carboxylation of bromoalkynes with CO2, DFT calculations have been employed to explore the origin of stereoselectivity. nih.gov These studies compare different potential pathways, such as the syn-insertion of the alkyne versus a radical pathway. nih.gov Calculations have shown that electrostatic effects, arising from the charge distributions of the reactants, can make Ni(I) species more prone to the syn-insertion mechanism. nih.gov However, the radical pathway often presents a lower reaction energy barrier, suggesting it is more favorable from a kinetic standpoint. nih.gov

DFT calculations have also been instrumental in understanding the mechanism of iridium-catalyzed 1,3-dipolar azide-alkyne cycloaddition reactions. nih.gov Theoretical studies at the M06 level of theory revealed that the reaction of bromoalkynes (RC≡CBr) proceeds through a different mechanism compared to thioalkynes. nih.gov For bromoalkynes, the proposed mechanism involves the initial formation of a six-membered-ring metallacycle intermediate during the oxidative coupling step. nih.gov This intermediate then isomerizes to a less stable metallabicyclic Ir-carbene species, which ultimately leads to the 4-bromotriazole product via reductive elimination. nih.gov

Furthermore, DFT studies support experimental findings in Ni-catalyzed cross-coupling reactions, suggesting a coordinative insertion pathway of the alkynyl bromide rather than an oxidative addition to the nickel(II) center. researchgate.net These computational models provide a robust framework for rationalizing experimentally observed phenomena and for designing new catalytic systems. researchgate.net

Table 1: Comparison of Proposed Mechanisms in Ni-Catalyzed Bromoalkyne Reactions via DFT

Mechanistic PathwayKey FeaturesControlling FactorsKinetic Advantage
Syn-insertion Insertion of the alkyne into the Ni-C bond.Electrostatic effects between Ni(I) and alkyne.Generally higher energy barrier.
Radical Pathway Involves radical intermediates.Lower reaction energy barrier.Kinetically more favorable. nih.gov

Quantum Chemical Analysis of Reactivity and Selectivity

Quantum chemical calculations offer deep insights into the factors controlling the reactivity and selectivity of reactions involving bromoalkynes. These methods can quantify steric and electronic effects, helping to explain and predict stereoselectivity, regioselectivity, and chemoselectivity.

In Ni-catalyzed reactions, the origin of stereoselectivity (the preference for forming E- or Z-isomers) has been a key question. nih.gov Distortion/interaction analysis, a tool derived from quantum chemistry, has shown that the distortion energy of the reactants is a primary factor affecting the product's configuration. nih.gov Specifically, steric hindrance between the substituents on the alkyne and the catalyst is the main factor controlling which stereoisomer is formed. nih.gov

The regioselectivity of iridium-catalyzed cycloadditions of bromoalkynes with azides has also been rationalized using DFT. nih.gov The calculations explain why the reaction yields 4-bromotriazoles, tracing the outcome to the stability of various intermediates and the migratory pathway of the azide (B81097) nitrogen atom within the iridium complex. nih.gov

Quantum chemical calculations have also been applied to visible light-enabled sp-C-H functionalization reactions. researchgate.net When bromoalkynes are used, a chemoselectivity switch towards alkynylation is observed. researchgate.net The calculations point to a vinyl radical intermediate with a distinct linear coordination at the radical carbon center. This geometry allows for the formation of both (E) and (Z) diastereoisomers upon hydrogen atom abstraction, with calculations correctly predicting a preference for the (Z)-isomer, which aligns with experimental observations. researchgate.net

Table 2: Factors Influencing Selectivity in Bromoalkyne Reactions (from Quantum Chemical Analysis)

Type of SelectivityReaction TypeKey Influencing FactorComputational Finding
Stereoselectivity Ni-catalyzed CyclizationSteric HindranceThe steric bulk of substituents dictates the E/Z configuration of the product. nih.gov
Regioselectivity Ir-catalyzed CycloadditionIntermediate StabilityThe reaction proceeds via a six-membered metallacycle, leading to 4-bromotriazole products. nih.gov
Chemoselectivity Photocatalytic C-H AlkynylationIntermediate GeometryA linear vinyl radical intermediate allows for the formation of both E/Z diastereoisomers. researchgate.net

Spectroscopic and Structural Characterization of Bromoalkyne Adducts and Intermediates

While computational methods provide theoretical structures and energies, they are most powerful when combined with experimental spectroscopic and structural data. The characterization of adducts and intermediates formed during bromoalkyne reactions is crucial for validating proposed mechanisms.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely used to identify reaction products and intermediates. mdpi.commuohio.edu For example, in the gold(I)-catalyzed reaction of ¹³C-labeled phenylbromoacetylene, ¹³C NMR spectroscopy was essential to prove that a rearrangement had occurred by showing that the labeled carbon atom had changed its position in the final product. researchgate.net

X-ray crystallography provides definitive structural information for stable compounds and, in some cases, for reaction adducts. nih.gov The precise bond lengths, angles, and three-dimensional arrangement of atoms in a crystal structure offer unambiguous proof of a molecule's constitution and conformation. mdpi.com

The synergy between experimental spectroscopy and computational analysis is particularly powerful. Theoretical calculations, often using DFT, can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies (IR and Raman). mdpi.com Comparing these computed spectra with experimental data helps to confirm the structure of a synthesized molecule. mdpi.com For transient or unstable intermediates and adducts that cannot be isolated, computational modeling may be the only way to gain structural insights. nih.gov Advanced NMR techniques, such as those based on the Nuclear Overhauser Effect (e.g., NOESY), can also be used to determine the geometry of adducts in solution, providing data that complements both crystallographic and computational findings. preprints.org

Table 3: Methods for Characterization of Bromoalkyne-Derived Species

Characterization MethodType of Information ProvidedRole of Computation
NMR Spectroscopy Connectivity and electronic environment of atoms.Prediction of chemical shifts to aid in structure confirmation. mdpi.com
X-ray Crystallography Precise 3D molecular structure, bond lengths, and angles.Validation of computed ground-state geometries. nih.gov
Mass Spectrometry Molecular weight and fragmentation patterns.Confirmation of molecular formula for computed structures. mdpi.com
IR/Raman Spectroscopy Presence of functional groups and vibrational modes.Calculation of theoretical vibrational frequencies for comparison with experimental spectra. mdpi.com

Future Research Trajectories and Emerging Paradigms

Development of Novel Catalytic Systems for Bromoalkyne Transformations

The transformation of bromoalkynes, including 9-bromonon-1-yne, is a fertile ground for the development of innovative catalytic systems. While traditional palladium- and copper-catalyzed reactions are well-established, future research is geared towards more efficient, selective, and sustainable methods.

Ruthenium-based catalysts are emerging as powerful tools for C-H alkynylation reactions. For instance, the complex [RuCl2(p-cymene)]2 has been successfully employed for the peri-alkynylation of naphthols and ortho-alkynylation of benzoic acids with bromoalkynes. nih.gov These reactions exhibit high functional group tolerance and proceed under relatively mild conditions. nih.gov Future work will likely focus on expanding the substrate scope of these ruthenium-catalyzed transformations and exploring their application in the synthesis of complex polycyclic aromatic compounds. nih.gov

Gold catalysis has also shown significant promise in the hydrofunctionalization of haloalkynes. csic.escsic.es Gold(I) complexes can activate the alkyne moiety towards nucleophilic attack, enabling a variety of transformations. csic.escsic.es The development of new gold-based catalytic systems, potentially featuring novel ligands, could lead to unprecedented reactivity and selectivity in reactions involving this compound. Research into bifunctional catalysts that can coordinate to both the alkyne and bromide functionalities simultaneously may also unlock new reaction pathways.

Indium(III) triflate has been shown to be an effective catalyst for the hydrothiolation of bromoalkynes with heterocyclic thiols, yielding β-halo vinyl sulfides with high selectivity. rsc.org Further exploration of indium-based catalysts and other Lewis acids could provide milder and more efficient alternatives to traditional transition metal catalysts for various transformations of this compound.

The following table summarizes some of the key catalytic systems and their applications in bromoalkyne transformations:

Catalyst SystemTransformationSubstrate ScopeKey Features
[RuCl2(p-cymene)]2C-H AlkynylationNaphthols, Benzoic AcidsHigh regioselectivity, good functional group tolerance. nih.gov
Gold(I) ComplexesHydrofunctionalizationVarious nucleophilesActivation of the alkyne moiety. csic.escsic.es
Indium(III) TriflateHydrothiolationHeterocyclic thiolsHigh selectivity for β-halo vinyl sulfides. rsc.org

Exploration of Unconventional Reactivity Modes

Beyond traditional cross-coupling and addition reactions, researchers are investigating unconventional reactivity modes of bromoalkynes like this compound. These novel transformations have the potential to provide access to unique molecular architectures.

One area of interest is the use of bromoalkynes in cycloaddition reactions. For example, cobalt(I)-catalyzed [6π+2π] cycloaddition of N-carbocholesteroxyazepine with terminal alkynes, including functionalized bromoalkynes, has been used to synthesize novel 9-azabicyclo[4.2.1]nona-2,4,7-trienes. mdpi.comresearchgate.net This methodology allows for the construction of complex polycyclic systems in a single step. mdpi.comresearchgate.net Future research in this area could involve exploring different diene and dienophile partners, as well as developing enantioselective versions of these cycloadditions.

Another emerging area is the study of radical-mediated reactions of bromoalkynes. The generation of vinyl radicals from bromoalkynes can lead to a variety of interesting cyclization and intermolecular reactions. For instance, the radical cyclization of α-bromo aluminium thioacetals derived from bromoalkynes has been investigated, revealing a complex rearrangement process. researchgate.net Further studies into the controlled generation and reaction of radicals from this compound could lead to the development of new synthetic methodologies.

The reversal of regioselectivity in metal-catalyzed reactions is also a significant area of research. By carefully tuning the catalyst and reaction conditions, it is possible to favor the formation of products that are not accessible through conventional methods. For example, cobalt-catalyzed C-H annulation reactions with bromoalkynes have been shown to exhibit inverse regioselectivity compared to reactions with other alkynes. chemrxiv.orgresearchgate.net

Asymmetric Synthesis Utilizing Chiral Bromoalkyne Precursors

The development of asymmetric methods utilizing chiral bromoalkynes is a key area for future research. The "memory of chirality" concept has been successfully applied in the transition-metal-free 5-exo-dig asymmetric cyclization of α-amino ester enolates onto bromoalkynes. nih.govacs.org This strategy has been used in the total synthesis of hasubanan (B79425) alkaloids. nih.govacs.org Further exploration of this concept with different chiral templates and electrophilic bromoalkynes could lead to a wide range of enantiomerically enriched products.

The use of chiral ligands in metal-catalyzed reactions of bromoalkynes is another promising approach to asymmetric synthesis. Chiral cobalt-salox complexes have been used for the enantioselective C-H bond annulation of phosphanamides with bromoalkynes, achieving high enantioselectivity. chemrxiv.orgresearchgate.net The design and synthesis of new chiral ligands tailored for specific transformations of this compound will be a major focus of future research. This could involve the development of ligands that can effectively discriminate between the two enantiotopic faces of the alkyne or control the stereochemistry of subsequent bond-forming steps.

The following table highlights some of the recent advances in asymmetric synthesis using bromoalkynes:

MethodTransformationKey FeatureApplication
Memory of Chirality5-exo-dig CyclizationTransition-metal-free, excellent enantioselectivity. nih.govacs.orgTotal synthesis of hasubanan alkaloids. nih.govacs.org
Chiral Cobalt-Salox CatalysisC-H AnnulationHigh enantioselectivity (up to 99% ee). chemrxiv.orgresearchgate.netSynthesis of P-stereogenic compounds. chemrxiv.orgresearchgate.net

Application in Materials Science and Specific Chemical Biology Probes (excluding clinical aspects)

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers. The terminal alkyne can be polymerized using various methods, such as transition metal catalysis or click chemistry, while the bromide functionality can be used for post-polymerization modification. This allows for the creation of polymers with tailored properties and functionalities. For example, the alkyne group can be used to form the polymer backbone, and the pendant bromide groups can be subsequently converted to other functional groups to tune the material's properties or to attach biomolecules.

In the field of chemical biology, this compound can serve as a versatile linker for the construction of specific molecular probes. The alkyne group can be readily functionalized using click chemistry, a powerful and highly efficient bioconjugation technique. mdpi.com The bromide can be used to attach the linker to a molecule of interest. This dual functionality allows for the modular synthesis of complex probes for studying biological processes. For example, a fluorescent dye could be attached to the alkyne terminus, and the bromide could be used to link the resulting probe to a specific protein or other biomolecule. This would allow for the visualization and tracking of the target molecule within a cell.

The development of novel molecular probes for studying specific biological targets is an active area of research. rsc.orgbiorxiv.org The unique properties of this compound make it a valuable tool in this endeavor. For instance, it could be incorporated into activity-based probes to target specific enzymes or used to develop new photoaffinity labels for identifying protein-protein interactions.

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